N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide
Description
N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group and a 3-chlorophenyl group
Properties
IUPAC Name |
N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-7-17-9(2)12(8)13(16)15-11-5-3-4-10(14)6-11/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCSNGKMZWTDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=CC(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide typically involves the reaction of 3-chlorophenylamine with 2,4-dimethylfuran-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Post-reaction, the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: Similar in structure but with different substituents on the phenyl ring.
2-chloro-N-(3-chlorophenyl)nicotinamide: Contains a nicotinamide moiety instead of a furan ring.
3-chloro-2,2-dimethyl-N-(4-trifluoromethylphenyl)propanamide: Similar core structure with different substituents.
Uniqueness
N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide is unique due to the presence of both a furan ring and a 3-chlorophenyl group, which confer specific chemical and biological properties
Biological Activity
N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C13H12ClNO2, with a molecular weight of approximately 249.69 g/mol. The compound features a furan ring and a chlorophenyl group, which contribute to its chemical reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that the compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Notably, it is believed to influence pathways related to cell proliferation and apoptosis.
1. Antimicrobial Activity
Research indicates that this compound exhibits potential antimicrobial properties. It has shown efficacy against various bacterial strains and fungi. The compound's structural characteristics suggest possible interactions with microbial enzymes or cell membranes, which may inhibit microbial growth .
2. Anticancer Properties
The compound has been studied for its anticancer potential. In vitro studies have indicated that it can induce cytotoxic effects in cancer cell lines. For example, it has been observed to inhibit cell proliferation and induce apoptosis in melanoma cells . The specific mechanisms through which this compound exerts its anticancer effects are still under investigation but may involve modulation of signaling pathways related to cell survival and death.
Case Study 1: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of this compound on human melanoma cells. The results demonstrated a significant reduction in cell viability compared to control groups, indicating its potential as a therapeutic agent for melanoma treatment .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against multidrug-resistant bacteria. Molecular docking studies revealed that it binds effectively to key proteins involved in bacterial growth and survival, suggesting a mechanism for its antimicrobial action .
Research Findings Summary
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Induced apoptosis in melanoma cells; reduced cell viability significantly. |
| Study 2 | Antimicrobial Properties | Effective against multidrug-resistant bacteria; demonstrated good binding affinity to microbial proteins. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
